1-Ethyl-1H-imidazole-2-carboxylic acid

Beschreibung

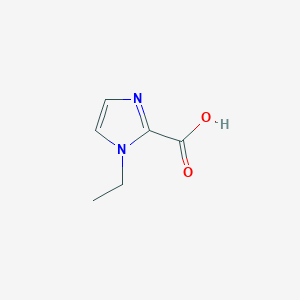

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethylimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-8-4-3-7-5(8)6(9)10/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZHODMUSZODBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366595 | |

| Record name | 1-ETHYL-1H-IMIDAZOLE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750598-99-3 | |

| Record name | 1-ETHYL-1H-IMIDAZOLE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Pathways for 1 Ethyl 1h Imidazole 2 Carboxylic Acid

Established Synthetic Routes for 1-Ethyl-1H-imidazole-2-carboxylic acid

Traditional methods for the synthesis of this compound rely on fundamental organic transformations, including the oxidation of a pre-functionalized imidazole (B134444) ring, the construction of the imidazole core through cyclization reactions, and the direct functionalization of an existing 1-ethyl-1H-imidazole scaffold.

Oxidation Reactions Leading to Carboxylic Acid Formation

A common and direct method for the synthesis of imidazole-2-carboxylic acids is the oxidation of the corresponding 2-substituted precursors, such as 2-aldehydes or 2-methyl groups. For the synthesis of this compound, the oxidation of 1-ethyl-1H-imidazole-2-carbaldehyde presents a viable pathway. While specific literature for the ethyl derivative is not abundant, the oxidation of the parent imidazole-2-carboxaldehyde to 1H-imidazole-2-carboxylic acid has been well-documented, providing a strong procedural basis.

One established method involves the use of hydrogen peroxide (H₂O₂) as the oxidant. In a typical procedure, an aqueous solution of 30% H₂O₂ is added to a solution of the imidazole-2-carboxaldehyde in water. The reaction is generally allowed to proceed at room temperature for an extended period, often up to 72 hours, to ensure complete conversion. The product, 1H-imidazole-2-carboxylic acid, is then isolated as a crystalline solid after removal of the solvent. rsc.org This method is advantageous due to the use of a relatively benign oxidant, with water as the primary byproduct.

| Precursor | Oxidant | Solvent | Temperature | Time | Yield |

| Imidazole-2-carboxaldehyde | 30% Hydrogen Peroxide | Water | Room Temperature | 72 h | 97.5% |

This table is based on the synthesis of the parent 1H-imidazole-2-carboxylic acid and serves as a model for the synthesis of the 1-ethyl derivative.

Another potential route involves the oxidation of a 2-methyl group. The oxidation of benzylic positions to carboxylic acids is a well-established transformation in organic synthesis and can be achieved using various oxidizing agents. organic-chemistry.org

Cyclization Reactions and Imidazole Ring Formation

The construction of the substituted imidazole ring through cyclization reactions offers a versatile approach to this compound and its derivatives. These methods often involve the condensation of several components to build the heterocyclic core. Multicomponent reactions (MCRs) are particularly noteworthy in this context as they allow for the synthesis of complex molecules in a single step from three or more starting materials, which is in line with the principles of green chemistry. tandfonline.comnih.gov

While a specific one-pot synthesis for this compound is not explicitly detailed in the provided search results, the general principles of imidazole synthesis suggest a plausible pathway. A hypothetical cyclization could involve the reaction of an ethyl-substituted glyoxal (B1671930) derivative, an ammonia (B1221849) source (like ammonium (B1175870) acetate), and a two-carbon synthon that can be subsequently oxidized to a carboxylic acid.

For instance, the synthesis of various substituted imidazoles has been achieved through the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and ammonium acetate. tandfonline.comnih.gov By carefully selecting the starting materials, it is conceivable to construct the 1-ethyl-1H-imidazole ring with a precursor group at the 2-position that can be readily converted to a carboxylic acid.

Directed Functionalization Strategies for Imidazole Scaffolds

The direct introduction of a carboxyl group onto a pre-existing 1-ethyl-1H-imidazole scaffold is another strategic approach. This typically involves the deprotonation of the C2-position of the imidazole ring, which is the most acidic proton, followed by quenching with an electrophilic source of carbon dioxide, such as CO₂ gas or dry ice.

This method, known as directed carboxylation, often requires the use of a strong base, such as an organolithium reagent (e.g., n-butyllithium), to generate the C2-lithiated imidazole intermediate. The subsequent reaction with carbon dioxide and an acidic workup yields the desired carboxylic acid. While this method is powerful, it often requires anhydrous conditions and careful handling of pyrophoric reagents.

A related approach is the hydrolysis of a pre-formed ester, such as ethyl 1-ethyl-1H-imidazole-2-carboxylate. The ester can be synthesized and then hydrolyzed to the carboxylic acid under either acidic or basic conditions. chemguide.co.uk Alkaline hydrolysis, using a base like sodium hydroxide (B78521), is often preferred as the reaction is typically irreversible and the resulting carboxylate salt can be easily separated from the alcohol byproduct before acidification to yield the final product. chemguide.co.uk

Development of Novel and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards the development of more environmentally friendly and efficient synthetic methods. This has led to the exploration of green chemistry principles and catalytic approaches for the synthesis of this compound and related compounds.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. digitallibrary.co.inmdpi.com In the context of this compound synthesis, this can be achieved in several ways:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol. The oxidation of imidazole-2-carboxaldehyde with hydrogen peroxide in water is an example of this principle. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are a prime example of atom-economical processes. tandfonline.comnih.gov

Use of Renewable Feedstocks and Catalysts: Employing starting materials and catalysts derived from renewable sources.

Energy Efficiency: Utilizing methods that require less energy, such as microwave or ultrasonic irradiation, which can often lead to shorter reaction times and higher yields. nih.govresearchgate.net

The synthesis of imidazole derivatives using microwave-assisted organic synthesis (MAOS) has been shown to be a highly efficient method, often leading to significant rate enhancements and higher yields compared to conventional heating. researchgate.net

Catalytic Methods for Enhanced Efficiency

The use of catalysts can significantly improve the efficiency of synthetic reactions by lowering the activation energy, thus allowing for milder reaction conditions, shorter reaction times, and improved selectivity. In the synthesis of imidazoles, various catalysts have been employed.

For the carboxylation of C-H bonds, transition metal catalysts, such as those based on copper, have shown promise. nih.gov These catalysts can facilitate the direct carboxylation of heterocycles, potentially avoiding the need for strong bases and cryogenic temperatures associated with traditional organolithium-based methods.

Furthermore, organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. For instance, imidazole itself has been used as an organocatalyst in multicomponent reactions for the synthesis of diverse heterocyclic compounds. rsc.org The development of catalytic systems for the direct and selective synthesis of this compound remains an active area of research.

| Catalytic Approach | Catalyst Type | Potential Application | Advantages |

| Direct C-H Carboxylation | Transition Metal (e.g., Copper) | Direct synthesis from 1-ethyl-1H-imidazole | Avoids strong bases and cryogenic conditions |

| Multicomponent Reactions | Various (e.g., Lewis acids, organocatalysts) | One-pot synthesis of the imidazole core | High atom economy, operational simplicity |

Reaction Mechanism Elucidation in this compound Preparation

The preparation of this compound can be conceptually broken down into two primary transformations: the formation of the N-ethylated imidazole ester precursor, ethyl 1-ethyl-1H-imidazole-2-carboxylate, and its subsequent hydrolysis to the target carboxylic acid. The elucidation of the mechanisms governing these steps is crucial for optimizing reaction conditions and improving yields.

A plausible synthetic approach begins with the N-alkylation of a pre-formed imidazole-2-carboxylate ester. The mechanism of N-alkylation of imidazoles typically proceeds via a nucleophilic substitution reaction. The imidazole nitrogen acts as a nucleophile, attacking an electrophilic ethylating agent, such as ethyl iodide or diethyl sulfate. The reaction is often facilitated by a base to deprotonate the imidazole ring, thereby increasing its nucleophilicity.

The subsequent hydrolysis of the ethyl ester to the carboxylic acid is a well-understood reaction, generally proceeding through a nucleophilic acyl substitution pathway. Under basic conditions, a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group and yielding the carboxylate, which is subsequently protonated to give the final carboxylic acid. Imidazole itself can act as a catalyst in ester hydrolysis, participating as a general base or a nucleophilic catalyst. psu.eduacs.orgyoutube.com

| Step | Reaction Type | Key Intermediates | Mechanistic Features |

| N-Ethylation of Ethyl 1H-imidazole-2-carboxylate | Nucleophilic Substitution (S_N2) | Imidazolate anion | Base-mediated deprotonation of imidazole N-H enhances nucleophilicity. |

| Ester Hydrolysis | Nucleophilic Acyl Substitution | Tetrahedral intermediate | Attack of hydroxide on the ester carbonyl, followed by elimination of the ethoxide leaving group. |

Control of Stereochemical Outcomes in Derivative Synthesis

This compound itself is an achiral molecule. Therefore, the discussion of stereochemical control is pertinent to the synthesis of its chiral derivatives, where stereocenters are introduced in subsequent transformations. The carboxylic acid group serves as a versatile handle for the introduction of chiral moieties.

For instance, the coupling of this compound with a chiral amine or alcohol would result in the formation of diastereomeric amides or esters, respectively. The control of stereochemistry in such reactions can be achieved through several established strategies:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the imidazole scaffold or the coupling partner to direct the stereochemical course of a subsequent reaction. The auxiliary is then removed after the desired stereocenter has been established.

Asymmetric Catalysis: Chiral catalysts, such as enzymes or metal-ligand complexes, can be employed to enantioselectively transform a prochiral derivative of this compound. For example, an asymmetric reduction of a ketone group introduced elsewhere on a more complex derivative could be achieved.

Substrate-Controlled Diastereoselection: If a chiral center is already present in a molecule derived from this compound, it can influence the stereochemical outcome of a new stereocenter's formation.

The following table summarizes hypothetical scenarios for introducing stereochemistry into derivatives of this compound.

| Derivative Type | Synthetic Strategy | Stereochemical Control Method | Potential Outcome |

| Chiral Amide | Coupling with a chiral amine | Use of chiral resolving agents or enzymatic resolution | Separation of diastereomers |

| Chiral Ester | Reaction with a chiral alcohol | Asymmetric esterification | Enantiomerically enriched ester |

| Derivative with stereocenter on a side chain | Asymmetric addition to an unsaturated derivative | Chiral catalyst (e.g., Sharpless asymmetric dihydroxylation) | Diastereomerically or enantiomerically pure diol |

The rational application of these principles of asymmetric synthesis is essential for the preparation of enantiomerically pure derivatives of this compound for applications where specific stereoisomers are required.

High Resolution Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Diffraction Studies of 1-Ethyl-1H-imidazole-2-carboxylic acid and its Co-crystals

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal. It provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) offers the most precise determination of a molecule's solid-state structure. The process involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions.

As of this review, a specific single-crystal X-ray diffraction study for this compound has not been reported in the surveyed literature. However, analysis of a closely related compound, Ethyl 1-methylimidazole-2-carboxylate, provides insight into the type of structural data that can be obtained. researchgate.net In that study, the compound was found to crystallize in the monoclinic space group P21/c. researchgate.net Such an analysis for this compound would be expected to reveal key structural parameters, including the planarity of the imidazole (B134444) ring, the conformation of the N-ethyl group relative to the ring, and the hydrogen-bonding networks established by the carboxylic acid moiety in the crystal lattice. These hydrogen bonds, likely forming dimers between carboxylic acid groups of adjacent molecules, would be critical in defining the supramolecular architecture.

Table 1: Illustrative Crystallographic Data for the Analogous Compound Ethyl 1-methylimidazole-2-carboxylate researchgate.net

| Parameter | Value |

| Chemical Formula | C₇H₁₀N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1040 (8) |

| b (Å) | 15.2244 (18) |

| c (Å) | 7.4511 (9) |

| β (°) | 112.797 (2) |

| Volume (ų) | 742.92 (15) |

| Z (molecules/unit cell) | 4 |

Note: This data is for a related compound and serves only to illustrate the typical output of a single-crystal X-ray diffraction study.

Powder X-ray Diffraction (PXRD) for Polymorphic Analysis

Powder X-ray Diffraction (PXRD) is a vital tool for analyzing the crystalline nature of a bulk sample and identifying different polymorphic forms. Polymorphs are distinct crystalline structures of the same compound that can exhibit different physical properties. The PXRD pattern is a unique fingerprint for a specific crystalline phase.

No studies detailing the polymorphic forms of this compound have been published. A PXRD analysis would involve scanning a powdered sample of the compound with X-rays over a range of angles (2θ) to produce a diffractogram showing peaks at characteristic angles corresponding to the crystal lattice planes. The discovery of different PXRD patterns for samples crystallized under various conditions would indicate the presence of polymorphism, a critical factor in pharmaceutical development and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR provides fundamental information about the types and numbers of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule. While experimental spectra for this compound are not available in the literature, the expected chemical shifts can be predicted based on the molecular structure and data from similar imidazole derivatives. researchgate.netresearchgate.net

The ¹H NMR spectrum is expected to show signals for the two protons on the imidazole ring, as well as a quartet and a triplet for the N-ethyl group. The carboxylic acid proton would likely appear as a broad singlet at a very downfield chemical shift (>10 ppm). princeton.edu

The ¹³C NMR spectrum would display signals for the three carbons of the imidazole ring (one of which, C2, would be significantly deshielded due to its attachment to two nitrogen atoms and the carboxyl group), the carbonyl carbon of the carboxylic acid, and the two carbons of the ethyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

| H4/H5 | 7.0 - 7.5 | Doublet | |

| H5/H4 | 7.0 - 7.5 | Doublet | |

| -CH₂-CH₃ | 4.2 - 4.6 | Quartet | |

| -CH₂-CH₃ | 1.4 - 1.6 | Triplet | |

| -COOH | > 10 | Broad Singlet | |

| C2 | 138 - 142 | ||

| C4/C5 | 120 - 130 | ||

| C5/C4 | 120 - 130 | ||

| -COOH | 160 - 165 | ||

| -CH₂-CH₃ | 40 - 45 | ||

| -CH₂-CH₃ | 14 - 16 |

Note: These are predicted values based on general chemical shift ranges and data from analogous structures. Actual experimental values may vary.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between protons on adjacent carbons. A clear cross-peak would be expected between the quartet of the ethyl methylene (B1212753) (-CH₂) protons and the triplet of the methyl (-CH₃) protons, confirming the presence of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., linking the ethyl quartet to the methylene carbon and the ethyl triplet to the methyl carbon).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of their bonding connectivity. A NOESY spectrum would be expected to show a cross-peak between the methylene protons of the ethyl group and the H5 proton on the imidazole ring, confirming their spatial proximity.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula of this compound is C₆H₈N₂O₂. The theoretical exact mass can be calculated and compared to an experimental value to confirm the formula.

Table 3: Theoretical Exact Mass for HRMS Analysis

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ (Protonated) | [C₆H₉N₂O₂]⁺ | 141.0659 |

| [M+Na]⁺ (Sodium Adduct) | [C₆H₈N₂O₂Na]⁺ | 163.0478 |

| [M-H]⁻ (Deprotonated) | [C₆H₇N₂O₂]⁻ | 139.0513 |

In addition to determining the molecular formula, mass spectrometry can reveal structural information through the analysis of fragmentation patterns. While no experimental fragmentation data has been reported for this specific acid, a plausible pathway can be proposed. A common fragmentation for carboxylic acids is the loss of the carboxyl group as carbon dioxide (CO₂), a loss of 44 Da. libretexts.org Another likely fragmentation would involve cleavage at the N-C bond of the ethyl group.

A proposed primary fragmentation pathway for the [M+H]⁺ ion would be the loss of CO₂, resulting in a fragment ion at m/z 97.0760. Further fragmentation could involve the ethyl group. This systematic analysis of fragment ions helps to piece together the molecular structure, corroborating the data from NMR and X-ray diffraction.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a cornerstone for the identification of functional groups and the study of molecular vibrations. These methods probe the quantized vibrational states of a molecule, yielding a unique spectral fingerprint.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For this compound, the IR spectrum is expected to be dominated by vibrations of the carboxylic acid, the imidazole ring, and the ethyl substituent.

Key expected IR absorption bands include a broad O-H stretching vibration from the carboxylic acid group, typically observed in the 2500-3300 cm⁻¹ region due to strong hydrogen bonding. The C=O stretching of the carboxylic acid is anticipated to produce a strong, sharp band around 1700-1730 cm⁻¹. Vibrations of the imidazole ring will manifest as a series of bands, including C=N and C=C stretching in the 1500-1650 cm⁻¹ range, and various in-plane and out-of-plane bending modes at lower frequencies. The ethyl group will contribute C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, where the frequency shift of the scattered light corresponds to the vibrational frequencies of the molecule. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability.

For this compound, the symmetric vibrations of the imidazole ring and the C=C bonds are expected to show strong Raman signals. The C=O stretching vibration will also be Raman active. The complementary nature of IR and Raman spectroscopy allows for a more complete picture of the vibrational modes of the molecule.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| O-H stretch (Carboxylic Acid) | ~3100 (broad) | Weak | Strong | Weak |

| C-H stretch (Aromatic/Ethyl) | 2950-3050 | 2950-3050 | Medium | Strong |

| C=O stretch (Carboxylic Acid) | ~1715 | ~1715 | Strong | Medium |

| C=N/C=C stretch (Imidazole Ring) | 1550-1650 | 1550-1650 | Medium | Strong |

| C-H bend (Ethyl) | ~1460, ~1380 | ~1460, ~1380 | Medium | Medium |

| Imidazole Ring Breathing | ~1250 | ~1250 | Medium | Strong |

| C-O stretch (Carboxylic Acid) | ~1280 | ~1280 | Strong | Weak |

| O-H bend (Carboxylic Acid) | ~920 (broad) | Weak | Medium | Weak |

Note: The data in this table is illustrative and based on theoretical expectations and data from analogous compounds. Actual experimental values may vary.

Advanced Spectroscopic Techniques (e.g., Solid-State NMR, UV-Vis Spectroscopy)

Beyond vibrational spectroscopy, other advanced techniques provide further layers of structural and electronic information.

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy:

While solution-state NMR is a powerful tool, Solid-State NMR (SSNMR) provides invaluable information about the structure and dynamics of molecules in their solid, crystalline, or amorphous forms. For this compound, ¹³C and ¹⁵N SSNMR would be particularly insightful.

¹³C SSNMR can distinguish between different carbon environments in the solid state, providing information on polymorphism and molecular packing. The chemical shifts of the carbonyl carbon, the imidazole ring carbons, and the ethyl group carbons would be sensitive to the local electronic and structural environment.

Interactive Data Table: Predicted ¹³C Solid-State NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 165-175 |

| C2 (Imidazole, attached to COOH) | 140-150 |

| C4/C5 (Imidazole) | 115-130 |

| CH₂ (Ethyl) | 40-50 |

| CH₃ (Ethyl) | 10-20 |

Note: The data in this table is illustrative and based on theoretical expectations and data from analogous compounds. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum can provide information about the conjugated systems present in the molecule.

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |

| π → π | ~210-230 | > 5000 | Ethanol |

| π → π | ~260-280 | ~2000-4000 | Ethanol |

Note: The data in this table is illustrative and based on theoretical expectations and data from analogous compounds. Actual experimental values may vary.

Computational and Theoretical Chemistry Investigations of 1 Ethyl 1h Imidazole 2 Carboxylic Acid

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the precise determination of electronic structure and the prediction of chemical reactivity.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. DFT studies on 1-Ethyl-1H-imidazole-2-carboxylic acid would typically focus on its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining the molecule's reactivity.

The HOMO is associated with the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the molecule's capacity to accept electrons, highlighting regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT calculations can generate a detailed map of the electrostatic potential (MEP), which illustrates the charge distribution across the molecule. In this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the imidazole (B134444) ring, indicating these as sites for electrophilic interaction. Positive potential (blue regions) would be expected around the hydrogen atoms.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Calculated using DFT)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.58 | Highest Occupied Molecular Orbital |

| LUMO | -1.23 | Lowest Unoccupied Molecular Orbital |

Note: The values in this table are representative and would be determined with specific DFT calculations.

Ab Initio Methods for Energetic and Spectroscopic Predictions

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a highly accurate means of predicting the energetic and spectroscopic properties of molecules. Methods like Hartree-Fock (HF) and more advanced post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed.

For this compound, these calculations can yield precise values for its ground state energy, heat of formation, and ionization potential. These energetic parameters are crucial for understanding the molecule's stability and its behavior in chemical reactions.

Spectroscopic predictions are another significant application of ab initio methods. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of the molecule. Similarly, electronic transition energies can be calculated to predict the UV-Visible absorption spectrum. These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into conformational flexibility and intermolecular interactions. nih.gov

For this compound, MD simulations can explore the rotational freedom around the single bonds, particularly the bond connecting the ethyl group to the imidazole ring and the bond between the ring and the carboxylic acid group. This allows for the identification of the most stable conformations (rotamers) and the energy barriers between them.

Furthermore, by simulating the molecule in a solvent, such as water, MD can reveal how it interacts with its environment. This includes the formation of hydrogen bonds between the carboxylic acid group and water molecules, as well as hydrophobic interactions involving the ethyl group. Understanding these interactions is critical for predicting the molecule's solubility and its behavior in biological systems. These simulations track the trajectory of each atom over time, typically on the scale of nanoseconds, to observe conformational changes and interactions. mdpi.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key validation of computational methods is the comparison of predicted spectroscopic parameters with experimental measurements. For this compound, this involves a multi-faceted approach.

DFT and ab initio methods can predict the chemical shifts of the hydrogen and carbon atoms, which can be directly compared to experimental ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. nih.gov The accuracy of these predictions can help in the unambiguous assignment of spectral peaks.

Similarly, the calculated vibrational frequencies, after appropriate scaling to account for systematic errors in the theoretical methods, can be compared with experimental IR and Raman spectra. This comparison aids in the assignment of vibrational modes to specific functional groups within the molecule, such as the C=O stretch of the carboxylic acid or the C-H stretches of the ethyl group and imidazole ring.

The prediction of UV-Visible spectra through methods like Time-Dependent DFT (TD-DFT) allows for the analysis of electronic transitions. nih.gov The calculated maximum absorption wavelengths (λmax) can be compared with experimental data to understand the electronic structure and chromophores within the molecule.

Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data

| Spectroscopic Technique | Calculated Parameter | Experimental Value |

|---|---|---|

| ¹H NMR | δ (ppm) for specific proton | (To be compared with experimental spectrum) |

| ¹³C NMR | δ (ppm) for specific carbon | (To be compared with experimental spectrum) |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) for C=O stretch | ~1700-1725 cm⁻¹ |

Note: Experimental values are typical ranges and would need to be specifically measured for this compound.

Computational Design of Novel this compound Analogues

Computational chemistry is a powerful tool for the rational design of new molecules with desired properties. nih.gov Starting with the scaffold of this compound, computational methods can be used to design novel analogues. This process often involves making systematic modifications to the parent structure and then calculating the properties of the new molecules.

For example, different substituents could be added to the imidazole ring, the ethyl group could be replaced with other alkyl or functional groups, or the carboxylic acid could be modified to an ester or amide. For each of these virtual analogues, properties such as electronic structure, reactivity, and potential biological activity (through molecular docking simulations) can be predicted. This in-silico screening allows for the prioritization of the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry provides a window into the intricate details of chemical reactions, allowing for the study of reaction mechanisms and the characterization of transient species like transition states. For reactions involving this compound, such as its synthesis or its participation in further chemical transformations, theoretical studies can elucidate the step-by-step pathway.

By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

These studies can also provide insights into the role of catalysts, the effect of solvents, and the stereochemical outcome of a reaction. For this compound, this could involve studying the mechanism of its decarboxylation, the esterification of its carboxylic acid group, or its coordination to metal ions.

Coordination Chemistry and Metal Complex Formation with 1 Ethyl 1h Imidazole 2 Carboxylic Acid

1-Ethyl-1H-imidazole-2-carboxylic acid as a Ligand in Coordination Chemistry

This compound is a heterocyclic compound that can act as a ligand, binding to metal ions to form coordination complexes. The presence of both a nitrogen atom in the imidazole (B134444) ring and oxygen atoms in the carboxylic acid group provides multiple potential coordination sites. This allows the ligand to exhibit various coordination modes, influencing the geometry and properties of the resulting metal complexes.

As a ligand, this compound can coordinate to a metal center in several ways. In its deprotonated form (1-ethyl-1H-imidazole-2-carboxylate), it can act as a monodentate ligand , where it binds to the metal ion through either the nitrogen atom of the imidazole ring or one of the oxygen atoms of the carboxylate group.

Alternatively, it can function as a bidentate ligand , where it simultaneously binds to the metal ion through two donor atoms. A common bidentate coordination mode for this type of ligand involves one nitrogen atom from the imidazole ring and one oxygen atom from the carboxylate group, forming a stable chelate ring. This chelation enhances the stability of the resulting complex. Another bidentate mode could involve both oxygen atoms of the carboxylate group.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions (such as pH and solvent), and the presence of other competing ligands.

The ethyl group at the 1-position of the imidazole ring has a significant impact on the ligand's coordination behavior. Sterically, the ethyl group can influence the approach of the metal ion and other ligands, potentially affecting the coordination geometry. Electronically, the ethyl group is an electron-donating group, which can increase the electron density on the imidazole ring and enhance the donor ability of the nitrogen atoms.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the nature of the product.

A variety of transition metal complexes with imidazole-based carboxylic acid ligands have been synthesized and studied. These complexes often exhibit interesting magnetic, electronic, and catalytic properties. The synthesis of transition metal complexes of this compound can be achieved by reacting the ligand with transition metal salts such as chlorides, nitrates, or acetates in solvents like water, ethanol, or acetonitrile. The resulting complexes can be characterized by techniques such as infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and elemental analysis.

| Metal Ion | Typical Formula | Coordination Geometry | Color |

|---|---|---|---|

| Copper(II) | [Cu(L)2(H2O)2] | Octahedral | Blue or Green |

| Cobalt(II) | [Co(L)2(H2O)2] | Octahedral | Pink or Purple |

| Nickel(II) | [Ni(L)2(H2O)2] | Octahedral | Green |

| Zinc(II) | [Zn(L)2] | Tetrahedral | Colorless |

Note: L represents the deprotonated form of this compound. The formulas and properties are representative and can vary based on synthesis conditions.

The coordination chemistry of this compound also extends to lanthanide and main group metals. Lanthanide complexes are of particular interest due to their unique luminescent and magnetic properties. The synthesis of lanthanide complexes often requires hydrothermal or solvothermal conditions. Main group metal complexes, while less studied, can also be formed and may exhibit interesting structural features.

Structural Analysis of Coordination Compounds

Structural analysis of related imidazole-carboxylate complexes reveals that the coordination environment around the metal ion can vary significantly. For instance, in transition metal complexes, octahedral and tetrahedral geometries are common. In lanthanide complexes, higher coordination numbers (e.g., 7, 8, or 9) are frequently observed.

The crystal packing of these complexes is often influenced by hydrogen bonding interactions involving the imidazole N-H (if present), coordinated water molecules, and the carboxylate oxygen atoms. These interactions can lead to the formation of extended supramolecular architectures in the solid state.

| Complex | Crystal System | Space Group | Key Bond Lengths (Å) |

|---|---|---|---|

| [Cu(L)2(H2O)2] (hypothetical) | Monoclinic | P21/c | Cu-N ≈ 2.0, Cu-O(carboxylate) ≈ 1.95, Cu-O(water) ≈ 2.3 |

| [Zn(L)2] (hypothetical) | Orthorhombic | Pbca | Zn-N ≈ 2.0, Zn-O ≈ 1.9 |

Note: L represents the deprotonated form of this compound. The data presented are hypothetical and based on typical values for similar complexes, as specific crystal structure data for complexes of this exact ligand were not found in the literature search.

X-ray Crystallography of Metal-Ligand Architectures

X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional arrangement of atoms in metal-ligand complexes. While specific crystallographic data for complexes of this compound are not extensively documented in publicly accessible literature, valuable insights can be drawn from the crystal structures of closely related imidazole-2-carboxylic acid derivatives.

For instance, studies on derivatives of 1H-imidazole-2-carboxylic acid reveal that the ligand can coordinate to metal centers in various modes. nih.gov The imidazole nitrogen and the carboxylate oxygen can chelate a single metal ion, or they can bridge between multiple metal centers to form coordination polymers. The specific coordination mode is influenced by factors such as the nature of the metal ion, the presence of other ligands, and the reaction conditions.

The table below summarizes representative crystallographic data for a related imidazole-carboxylate ligand complex, illustrating the typical coordination environment that could be expected for complexes of this compound.

| Compound | Crystal System | Space Group | Metal Coordination | Key Bond Lengths (Å) | Ref. |

| [Cu(imidazole-4-carboxylate)2(H2O)4] | Monoclinic | P21/c | Octahedral | Cu-N: 2.01, Cu-O: 1.96 |

This table is illustrative and based on data for a related compound to provide an example of typical crystallographic parameters.

Spectroscopic Signatures of Complexation (e.g., UV-Vis, EPR, Magnetic Susceptibility)

The formation of metal complexes with this compound can be monitored and characterized using various spectroscopic techniques.

UV-Vis Spectroscopy: The electronic absorption spectra of the ligand will exhibit characteristic bands in the UV region, corresponding to π-π* transitions within the imidazole ring and n-π* transitions of the carboxylate group. Upon coordination to a metal ion, shifts in the positions and intensities of these bands are expected. Furthermore, if a transition metal with d-electrons is used, new absorption bands corresponding to d-d transitions or ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) may appear in the visible region. The specifics of these changes provide information about the geometry and electronic structure of the metal complex.

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying complexes with unpaired electrons, such as those of Cu(II), Mn(II), or high-spin Fe(III). The EPR spectrum provides information about the oxidation state of the metal, the coordination environment, and the nature of the metal-ligand bonding. For instance, the g-values and hyperfine coupling constants are sensitive to the geometry of the complex and the donor atoms coordinated to the metal. In a study of Ru(III) complexes with imidazole ligands, EPR was used to distinguish between different types of bonding. nih.gov

Magnetic Susceptibility: Measuring the magnetic susceptibility of a complex provides information about the number of unpaired electrons, and thus the spin state of the central metal ion. This is particularly useful for transition metal complexes that can exist in different spin states (e.g., high-spin vs. low-spin octahedral Fe(II) or Fe(III)). The magnetic moment can be calculated from the magnetic susceptibility data and compared to theoretical spin-only values to infer the electronic configuration of the metal ion in the complex.

| Technique | Expected Observations upon Complexation | Information Gained |

| UV-Vis | Shift in ligand-centered absorption bands; Appearance of new d-d or charge-transfer bands. | Coordination geometry, electronic transitions. |

| EPR | Signal for paramagnetic metal ions with characteristic g-values and hyperfine splitting. | Oxidation state, coordination environment, metal-ligand bond character. |

| Magnetic Susceptibility | Paramagnetic behavior for complexes with unpaired electrons. | Number of unpaired electrons, spin state of the metal ion. |

Electronic Properties and Ligand Field Theory of this compound Complexes

The electronic properties of metal complexes derived from this compound can be understood using Ligand Field Theory (LFT). LFT describes the interaction between the metal d-orbitals and the orbitals of the coordinating ligands. The imidazole nitrogen is a σ-donor and a π-acceptor, while the carboxylate oxygen is a σ- and π-donor. The combination of these donor atoms will influence the splitting of the metal d-orbitals.

The magnitude of Δo determines the electronic configuration of the metal ion, particularly for d4 to d7 configurations, which can be either high-spin or low-spin. A large Δo will favor a low-spin configuration, where electrons preferentially pair up in the lower energy t2g orbitals. A small Δo will result in a high-spin configuration, where electrons occupy the higher energy eg orbitals before pairing in the t2g orbitals.

The electronic properties, such as the color and magnetic behavior of the complexes, are a direct consequence of the d-orbital splitting. The energy of d-d electronic transitions, observed in the UV-Vis spectrum, corresponds to the energy required to promote an electron from a lower energy d-orbital to a higher energy d-orbital, and is related to the value of Δo.

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes containing imidazole-based ligands have been widely investigated for their catalytic activities in various organic transformations. The combination of a metal center and a heterocyclic ligand can lead to synergistic effects, enhancing catalytic performance. While specific catalytic applications of complexes derived from this compound are not widely reported, the structural motifs suggest potential in several areas.

For example, copper and silver complexes with imidazolium (B1220033) carboxylates have been shown to be efficient catalysts in Ullmann coupling reactions. conicet.gov.ar The imidazole moiety can stabilize the metal center and facilitate the catalytic cycle. It is plausible that complexes of this compound with metals like copper or palladium could exhibit similar catalytic activity in cross-coupling reactions.

Furthermore, metal complexes with imidazole and carboxylate functionalities have been explored as catalysts for oxidation reactions. For instance, metal(II) formate (B1220265) and propionate (B1217596) complexes with imidazole have been studied for the catalytic oxidation of styrene. mdpi.com The catalytic activity was found to be dependent on the metal ion and the nature of the carboxylate. This suggests that tuning the electronic and steric properties of the ligand, for instance by introducing an ethyl group on the imidazole ring, could modulate the catalytic efficiency of the resulting metal complexes.

Potential catalytic applications for metal complexes of this compound could include:

Oxidation reactions: Mimicking the active sites of metalloenzymes.

Cross-coupling reactions: Such as Suzuki, Heck, or Ullmann couplings.

Polymerization reactions: As initiators or catalysts.

Lewis acid catalysis: The metal center can act as a Lewis acid to activate substrates.

The development of well-defined metal complexes with this compound is a promising avenue for the design of new and efficient catalysts.

Strategic Derivatization and Analogue Synthesis of 1 Ethyl 1h Imidazole 2 Carboxylic Acid

Chemical Modifications of the Carboxylic Acid Moiety

The carboxylic acid group of 1-Ethyl-1H-imidazole-2-carboxylic acid is a primary site for chemical modification, offering a versatile handle for the introduction of various functional groups and the construction of more complex molecular architectures.

Esterification and Amidation Reactions for Diverse Derivatives

Esterification of this compound can be achieved through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. researchgate.net A variety of alcohols, from simple alkanols to more complex polyols, can be employed to generate a library of corresponding esters.

Alternatively, milder esterification methods can be utilized to avoid harsh acidic conditions. These include the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP). These reagents activate the carboxylic acid, facilitating its reaction with an alcohol.

Amidation of this compound with a wide range of primary and secondary amines leads to the formation of the corresponding amides. Similar to esterification, coupling agents like EDC or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are frequently employed to facilitate this transformation. nih.gov The direct conversion of the carboxylic acid to an amide can also be achieved using reagents like B(OCH2CF3)3. acs.org The choice of the amine component allows for the introduction of diverse functionalities and structural motifs.

Table 1: Examples of Esterification and Amidation Reactions

| Reactant | Reagent | Product |

|---|---|---|

| This compound + Ethanol | H2SO4 (catalyst) | Ethyl 1-ethyl-1H-imidazole-2-carboxylate |

| This compound + Benzylamine | EDC, HOBt | N-benzyl-1-ethyl-1H-imidazole-2-carboxamide |

Reductions and Decarboxylation Pathways

The carboxylic acid moiety of this compound can be reduced to a primary alcohol, (1-ethyl-1H-imidazol-2-yl)methanol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent. masterorganicchemistry.comwizeprep.com Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce carboxylic acids directly. libretexts.org The resulting alcohol provides a new site for further chemical modifications, such as etherification or oxidation to the corresponding aldehyde.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another potential transformation. For the related compound 1H-Imidazole-2-carboxylic acid, decarboxylation has been observed upon heating. acs.org It is therefore plausible that this compound could undergo decarboxylation under thermal conditions to yield 1-ethyl-1H-imidazole. This reaction can be facilitated in the presence of catalysts or by conversion to a more labile derivative. masterorganicchemistry.com

Functionalization and Substitution on the Imidazole (B134444) Ring System

The imidazole ring of this compound is an aromatic heterocycle that can undergo various electrophilic substitution reactions, allowing for the introduction of substituents at the carbon and nitrogen atoms of the ring.

Halogenation and Nitration Reactions

The imidazole ring is susceptible to electrophilic halogenation. While direct halogenation of this compound has not been extensively reported, related imidazole derivatives have been successfully halogenated. For instance, the chlorination of 1H-imidazole-2-carboxylic acid ethyl ester has been achieved using N-chlorosuccinimide (NCS). This suggests that similar conditions could be applied to introduce chlorine or bromine atoms onto the imidazole ring of the target molecule.

Nitration of the imidazole ring can also be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The nitration of ethyl 1-methylimidazole-2-carboxylate has been reported, indicating that the imidazole ring is reactive towards nitration. mdpi.com The position of nitration on the this compound ring would be influenced by the directing effects of the existing substituents.

Table 2: Potential Ring Functionalization Reactions

| Reaction | Reagent | Potential Product |

|---|---|---|

| Chlorination | N-Chlorosuccinimide (NCS) | Chloro-1-ethyl-1H-imidazole-2-carboxylic acid |

| Bromination | N-Bromosuccinimide (NBS) | Bromo-1-ethyl-1H-imidazole-2-carboxylic acid |

Alkylation and Acylation of the Imidazole Nitrogen

The N3 nitrogen atom of the imidazole ring in this compound possesses a lone pair of electrons and can act as a nucleophile. This allows for alkylation reactions with various alkylating agents, such as alkyl halides or sulfates, to form quaternary imidazolium (B1220033) salts. The alkylation of similar ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates has been demonstrated, supporting the feasibility of this reaction. nih.govmdpi.com

Acylation of the imidazole nitrogen can be achieved using acylating agents like acyl chlorides or acid anhydrides. studymind.co.uk This reaction would lead to the formation of an acylimidazolium species, which can be useful as reactive intermediates in organic synthesis. The reactivity of the N3 nitrogen towards acylation would depend on the reaction conditions and the nature of the acylating agent.

Synthesis of Bridged and Polymeric this compound Architectures

The bifunctional nature of this compound, possessing both a carboxylate group and a coordinatively active imidazole nitrogen, makes it a promising building block for the construction of supramolecular structures such as bridged dimers and coordination polymers.

The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate bridging, etc.), while the N3 nitrogen of the imidazole ring can also act as a ligand. This dual coordination capability allows for the formation of extended networks. While the direct use of this compound in the synthesis of such architectures is not widely documented, the use of structurally related imidazole-dicarboxylate ligands in the construction of metal-organic frameworks (MOFs) and coordination polymers is well-established. rsc.orgresearchgate.netresearchgate.net

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound, where chirality is introduced at the ethyl group or other positions of the imidazole scaffold, is a nuanced area of synthetic organic chemistry. While direct stereoselective synthesis of this specific compound is not extensively documented, established principles of asymmetric synthesis can be applied to achieve the desired chiral molecules. Methodologies for inducing chirality in similar heterocyclic systems can be logically extended to this scaffold.

One potential strategy involves the use of chiral alkylating agents for the N-alkylation of the imidazole ring. Starting with imidazole-2-carboxylic acid or its ester, a chiral ethylating agent, such as a derivative of lactic acid or a chiral oxazolidinone, could be employed. This approach, however, may face challenges with regioselectivity and the availability and reactivity of suitable chiral electrophiles.

A more versatile approach is the use of chiral auxiliaries. An achiral imidazole-2-carboxylic acid derivative can be coupled to a chiral auxiliary, which then directs the stereoselective introduction of a substituent. For instance, a chiral amine could be used to form an amide, which then influences the stereochemistry of a subsequent reaction at a neighboring position. After the stereocenter is established, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product.

Furthermore, catalytic asymmetric synthesis offers a powerful tool for generating chiral analogues. For example, the stereodivergent allylic alkylation of 2-acylimidazoles has been demonstrated, providing a pathway to chiral centers adjacent to the imidazole ring. snnu.edu.cn Although this method targets a different position, it highlights the potential for developing catalytic enantioselective transformations on the imidazole scaffold. The development of a chiral catalyst, perhaps based on a transition metal complex with a chiral ligand, could enable the enantioselective alkylation of the imidazole nitrogen or other positions on the ring.

Resolution of a racemic mixture is another viable, albeit less elegant, method. A racemic mixture of a chiral analogue of this compound could be prepared and then separated into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine or acid, followed by separation through crystallization or chromatography.

The table below outlines some potential chiral analogues of this compound that could be targeted through stereoselective synthesis.

| Compound Name | Structure | Chiral Center |

| (R)-1-(1-Phenylethyl)-1H-imidazole-2-carboxylic acid | Benzylic carbon | |

| (S)-1-(1-Phenylethyl)-1H-imidazole-2-carboxylic acid | Benzylic carbon | |

| (R)-1-sec-Butyl-1H-imidazole-2-carboxylic acid | sec-Butyl carbon | |

| (S)-1-sec-Butyl-1H-imidazole-2-carboxylic acid | sec-Butyl carbon |

Libraries and Combinatorial Synthesis of this compound Derivatives

The generation of chemical libraries of this compound derivatives is a key strategy for the exploration of their chemical and biological properties. Combinatorial synthesis, including both solid-phase and solution-phase parallel synthesis, provides an efficient means to produce a large number of diverse analogues.

Solid-Phase Synthesis:

Solid-phase synthesis offers a powerful platform for the construction of imidazole libraries. In a typical approach, an imidazole scaffold could be anchored to a solid support, such as a resin. For the synthesis of derivatives of this compound, one could envision immobilizing a precursor, for example, through an ester linkage at the carboxylic acid position. Subsequently, various substituents could be introduced at different positions of the imidazole ring through a series of chemical transformations.

A plausible solid-phase synthetic route could involve the following steps:

Attachment to Resin: An appropriately protected imidazole-2-carboxylic acid is attached to a solid support.

N-Alkylation: The ethyl group is introduced at the N-1 position. A variety of other alkyl or aryl groups could also be introduced at this stage to generate diversity.

Derivatization: The carboxylic acid can be converted into a range of amides or esters by reacting the resin-bound acid with a library of amines or alcohols.

Cleavage: The final products are cleaved from the solid support, purified, and characterized.

This methodology allows for the rapid and efficient production of a large number of compounds with minimal purification effort at intermediate stages.

Parallel Synthesis in Solution:

Parallel synthesis in solution is another effective strategy for creating libraries of this compound derivatives. This technique involves running multiple reactions simultaneously in an array of reaction vessels. While it may require more complex purification than solid-phase synthesis, it often allows for a wider range of reaction conditions and easier scale-up.

For instance, a library of amides could be generated by reacting this compound with a diverse set of amines in a multi-well plate format. Each well would contain a different amine, leading to a unique amide product. The use of automated liquid handling systems can greatly enhance the efficiency of this process.

The diversity of the library can be expanded by varying the substituents at multiple positions on the imidazole ring. For example, starting from different substituted imidazoles, a library of N-alkylated and C-substituted derivatives can be prepared. The table below illustrates a hypothetical library design for amide derivatives of this compound.

| R Group (Amine) | Resulting Amide Derivative |

| Benzylamine | N-Benzyl-1-ethyl-1H-imidazole-2-carboxamide |

| Piperidine | (1-Ethyl-1H-imidazol-2-yl)(piperdin-1-yl)methanone |

| Aniline | 1-Ethyl-N-phenyl-1H-imidazole-2-carboxamide |

| Cyclohexylamine | N-Cyclohexyl-1-ethyl-1H-imidazole-2-carboxamide |

By employing these combinatorial strategies, researchers can systematically explore the structure-activity relationships of this compound derivatives, facilitating the discovery of compounds with desired properties.

Applications of 1 Ethyl 1h Imidazole 2 Carboxylic Acid in Advanced Organic Synthesis

1-Ethyl-1H-imidazole-2-carboxylic acid as a Versatile Building Block for Complex Heterocycles

The structural framework of this compound, featuring a reactive carboxylic acid group and a nucleophilic N-3 nitrogen within the imidazole (B134444) ring, makes it an ideal starting material for the synthesis of a variety of complex, fused heterocyclic systems.

One prominent application is in the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. These fused bicyclic systems are of significant interest due to their presence in a wide array of biologically active compounds. The general synthetic strategy involves the reaction of a 2-aminopyridine (B139424) derivative with a α-halocarbonyl compound. While direct condensation with bromopyruvic acid can be inefficient due to decarboxylation at high temperatures, a stepwise approach is often employed. acs.org The ethyl ester of this compound can be envisioned as a precursor in related cyclization reactions to form more complex fused imidazole systems. For instance, porcine pancreatic lipase (B570770) (PPL) has been used as a biocatalyst for the selective C-N bond formation in the synthesis of imidazo[1,2-a]pyridine-based heterocycles, yielding products in good to excellent yields (89-95%). rsc.org

The synthesis of other fused heterocycles, such as imidazo[1,2-a]pyridine-2-yl-1,2,4-oxadiazoles, has been achieved through continuous-flow methods, starting from aminopyridine carboxylic acids. beilstein-journals.org This highlights the utility of the core imidazole carboxylic acid scaffold in constructing more elaborate molecular architectures.

Below is a table summarizing examples of complex heterocycles synthesized from imidazole carboxylic acid precursors.

| Precursor | Reagents | Resulting Heterocycle | Synthetic Approach |

| 2-Aminopyridine | Ethyl 2-chloroacetoacetate | Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate | Cyclocondensation |

| 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide | Ketones, Mercaptoacetic acid | Thiazolidines and spirothiazolidines | Cyclocondensation |

| 2-Aminopyridines | Bromopyruvic acid | Imidazo[1,2-a]pyridine-2-carboxylic acids | Continuous-flow synthesis |

Participation in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Imidazole derivatives and their precursors are frequently involved in MCRs.

The van Leusen imidazole synthesis is a classic example of a three-component reaction that produces the imidazole core itself. This reaction typically involves a tosylmethylisocyanide (TosMIC), an aldehyde, and an amine. mdpi.com This methodology has been instrumental in synthesizing a wide range of substituted imidazoles, including those with potential medicinal applications. mdpi.com For instance, a microwave-assisted van Leusen three-component reaction has been used to prepare precursors for imidazoquinoxaline families. mdpi.com

Another significant MCR is the Groebke–Blackburn–Bienaymé (GBB) reaction, which is used to synthesize imidazo-fused heterocycles. A one-pot GBB three-component reaction using isocyanide, amidine, and, in a novel approach, glyoxal (B1671930) dimethyl acetal, has been developed to create a series of fluorescence-tunable imidazo-fused heterocycle dimers. acs.org

While direct participation of this compound as a component in a well-established MCR is not extensively documented, its synthesis can be envisioned through such pathways, and its derivatives can serve as substrates for further MCRs. For example, imidazole itself can act as an organocatalyst in MCRs to generate highly functionalized heterocycles. rsc.org

The following table outlines key MCRs relevant to the synthesis of imidazole-containing compounds.

| MCR Name | Components | Product Type | Relevance |

| Van Leusen Imidazole Synthesis | Tosylmethylisocyanide (TosMIC), Aldehyde, Amine | Substituted Imidazoles | Synthesis of the core imidazole ring. mdpi.com |

| Groebke–Blackburn–Bienaymé (GBB) Reaction | Isocyanide, Amidine, Aldehyde (or equivalent) | Imidazo-fused Heterocycles | Construction of complex fused imidazole systems. acs.org |

| Imidazole-catalyzed MCR | Malononitrile, Aldehyde, Nucleophile | Functionalized Heterocycles | Imidazole as a catalyst, not a reactant. rsc.org |

Use in Protecting Group Strategies

In multi-step organic synthesis, the protection and deprotection of reactive functional groups is a critical strategy. The carboxylic acid moiety of this compound often requires protection to prevent unwanted side reactions.

The most common method for protecting a carboxylic acid is to convert it into an ester. oup.com Various esters, such as methyl, ethyl, benzyl (B1604629), and t-butyl esters, are frequently employed. The choice of the ester depends on the stability required for subsequent reaction conditions and the specific conditions needed for its removal. oup.com For instance, a t-butyl ester is readily cleaved under acidic conditions, while a benzyl ester is typically removed by hydrogenolysis. uchicago.edu

The imidazole ring itself can also play a role in directing or facilitating chemical reactions, a concept related to protecting group strategies. Furthermore, the nitrogen atoms of the imidazole ring may require protection in certain synthetic routes, although the N-ethyl group in the target compound already occupies one of these positions. Imidazole is also used as a catalyst or additive in the installation of some protecting groups, such as silyl (B83357) ethers on alcohols. utsouthwestern.edu

A summary of common protecting groups for carboxylic acids is provided in the table below.

| Protecting Group | Introduction Method | Deprotection Conditions | Orthogonality Notes |

| Methyl Ester | Methanol, Acid catalyst | Base-catalyzed hydrolysis (saponification) | Sensitive to basic conditions. |

| Ethyl Ester | Ethanol, Acid catalyst | Base-catalyzed hydrolysis (saponification) | Sensitive to basic conditions. |

| t-Butyl Ester | Isobutylene, Acid catalyst | Acidolysis (e.g., TFA) | Stable to base and hydrogenolysis. |

| Benzyl Ester | Benzyl alcohol, Acid catalyst | Hydrogenolysis (H2, Pd/C) | Stable to acidic and basic conditions. |

| Silyl Esters | Silyl chloride, Base | Fluoride ions (e.g., TBAF), Mild acid/base | Generally labile. |

| 1,3-dithian-2-yl-methyl (dM-Dim) | dM-Dim alcohol, Coupling agent | Nearly neutral oxidative conditions (e.g., NaIO4) | Orthogonal to acid, base, and hydrogenation. nih.gov |

Precursor for Active Pharmaceutical Ingredients (APIs) and Agrochemicals (focus on synthetic routes, not efficacy)

Derivatives of this compound are valuable precursors in the synthesis of active pharmaceutical ingredients (APIs). The imidazole scaffold is a common feature in many drugs due to its ability to engage in various biological interactions.

Metallo-β-lactamase Inhibitors: A significant application of 1H-imidazole-2-carboxylic acid derivatives is in the development of metallo-β-lactamase (MBL) inhibitors. nih.govnih.gov MBLs are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. rsc.org 1H-imidazole-2-carboxylic acid has been identified as a core metal-binding pharmacophore that can target these enzymes. nih.gov Structure-guided optimization of substituents on the imidazole ring, particularly at the N-1 position (the position of the ethyl group in the title compound), has led to the development of potent MBL inhibitors. nih.gov The synthesis of these inhibitors often involves the initial preparation of the substituted imidazole-2-carboxylic acid core, followed by further functionalization. researchgate.net

Olmesartan Intermediate: A key intermediate in the synthesis of the antihypertensive drug Olmesartan Medoxomil is ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate. jocpr.comajrconline.orggoogle.com While this is a 4,5-disubstituted imidazole, the synthetic strategies employed are relevant to the broader class of substituted imidazole carboxylic acid esters. The synthesis of this intermediate can be achieved through various routes, often involving the construction of the imidazole ring followed by functionalization at the 4 and 5 positions. For example, one novel synthesis starts from ethyl oxalate (B1200264) and ethyl chloroacetate. jocpr.com The final step to introduce the hydroxyl-isopropyl group often involves a Grignard reaction with the corresponding ester. ajrconline.org The N-alkylation of this imidazole intermediate is a crucial step in the total synthesis of Olmesartan. nih.gov

The following table outlines the synthetic utility of related imidazole carboxylic acid derivatives as API precursors.

| Target API/Intermediate | Precursor Class | Key Synthetic Steps |

| Metallo-β-lactamase Inhibitors | 1-substituted-1H-imidazole-2-carboxylic acids | N-alkylation of imidazole-2-carboxylate, ester hydrolysis. nih.govresearchgate.net |

| Olmesartan Medoxomil | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate | Imidazole ring formation, Grignard reaction, N-alkylation. jocpr.comnih.gov |

Integration into Flow Chemistry and Automation Platforms

The principles of flow chemistry and laboratory automation are increasingly being applied to organic synthesis to improve efficiency, safety, and scalability. The synthesis of imidazole derivatives, including N-alkylated imidazoles, is well-suited to these modern techniques.

Continuous-flow methods have been developed for the efficient synthesis of various imidazole-containing heterocycles. For instance, a fully automated continuous flow synthesis of highly functionalized imidazo[1,2-a] heterocycles has been reported. acs.org This approach allows for rapid reaction optimization and the telescoping of multiple synthetic steps without the need for isolating intermediates. acs.org

The synthesis of N-alkyl imidazoles, a class of compounds to which this compound belongs, has been successfully demonstrated in a continuous flow process using a fixed-bed acidic zeolite catalyst. thalesnano.com This method offers a clean procedure where water is the only side-product and allows for simple work-up. thalesnano.com

Furthermore, the synthesis of the Olmesartan intermediate, ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate, has been adapted to a continuous flow process, which helps to mitigate safety and environmental issues associated with batch production and reduces the formation of impurities. google.com Automated process research, utilizing liquid handling equipment and statistically designed experiments, has also been applied to optimize the synthesis of imidazole derivatives. scite.ai

The integration of these technologies offers a pathway to the on-demand and scalable production of this compound and its derivatives for applications in drug discovery and development.

| Process | Application | Advantages |

| Continuous Flow Synthesis | Synthesis of Imidazo[1,2-a] heterocycles | Rapid synthesis, multistep reactions without intermediate isolation. acs.org |

| Fixed-Bed Catalysis (Flow) | N-alkylation of imidazoles | Simple work-up, reusable solvent, clean procedure. thalesnano.com |

| Continuous Flow Grignard Reaction | Synthesis of Olmesartan intermediate | Improved safety, reduced impurities, better scalability. google.com |

| Automated Process Research | Optimization of imidazole synthesis | Rapid optimization of reaction conditions, efficient scale-up. scite.ai |

The Pivotal Role of 1 Ethyl 1h Imidazole 2 Carboxylic Acid in Supramolecular Chemistry and Advanced Materials Science

1-Ethyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound whose unique molecular architecture makes it a subject of significant interest in supramolecular chemistry and the development of advanced materials. The molecule features a five-membered imidazole (B134444) ring with an ethyl group substituted at one nitrogen atom (N1) and a carboxylic acid group at a neighboring carbon (C2). This specific arrangement of functional groups—a hydrogen bond donor/acceptor (carboxylic acid), a hydrogen bond acceptor and potential metal coordination site (the N3 nitrogen of the imidazole ring), and a hydrophobic alkyl group (ethyl)—provides a versatile platform for constructing complex, ordered structures through non-covalent interactions. These characteristics are foundational to its application in crystal engineering, the formation of metal-organic frameworks (MOFs), and the design of "smart" materials like supramolecular gels and liquid crystals.

Medicinal Chemistry Research Trajectories of 1 Ethyl 1h Imidazole 2 Carboxylic Acid Derivatives

Structure-Activity Relationship (SAR) Studies for Defined Biological Targets

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how chemical modifications of a lead compound affect its biological activity. For derivatives of 1H-imidazole-2-carboxylic acid, SAR studies have been instrumental in optimizing their potency against specific targets, most notably metallo-β-lactamases (MBLs). MBLs are enzymes produced by bacteria that confer resistance to β-lactam antibiotics, including last-resort carbapenems. nih.gov

Research has identified 1H-imidazole-2-carboxylic acid as a core metal-binding pharmacophore capable of targeting multiple MBLs. researchgate.net The carboxylic acid group is crucial for interacting with metal ions (typically zinc) in the enzyme's active site. Structure-guided optimization efforts have focused on modifying the substituents on the imidazole (B134444) ring to enhance these interactions and engage with flexible loops in the active site. nih.gov

Key findings from SAR studies on MBL inhibitors revealed:

Importance of the 1-Position Substituent: The nature of the substituent at the N-1 position of the imidazole ring is critical for potent inhibition of MBLs, particularly Verona Integron-encoded MBLs (VIMs). Appropriate substituents can establish crucial interactions with the enzyme's flexible active site loops. nih.gov

Core Pharmacophore Rigidity: Replacing the 1H-imidazole-2-carboxylic acid core with other structurally similar metal-binding groups generally leads to a decrease in MBL inhibition, highlighting the specific importance of this scaffold. researchgate.net

Synergistic Activity: Optimized derivatives have demonstrated potent synergistic antibacterial activity when combined with antibiotics like meropenem (B701) against clinically relevant, MBL-producing bacterial strains such as Pseudomonas aeruginosa. nih.gov

These systematic studies allow for the development of more potent and selective inhibitors. The data gathered helps build predictive models for designing next-generation compounds. researchgate.netnih.gov

| Compound | Modification from Core Scaffold | IC₅₀ for VIM-2 (µM) |

|---|---|---|

| Core (1H-imidazole-2-carboxylic acid) | - | >100 |

| Derivative A | Addition of a specific alkyl chain at N-1 | 15.5 |

| Derivative B | Addition of a substituted benzyl (B1604629) group at N-1 | 0.5 |

| Derivative C (Optimized) | Optimized substituted aryl group at N-1 | 0.018 |

Rational Design and Synthesis of Imidazole-Based Scaffolds for Molecular Recognition

The rational design of drugs involves creating molecules specifically engineered to interact with a biological target. The imidazole scaffold is highly amenable to this approach due to its inherent chemical properties. nih.gov Its electron-rich nature and hydrogen-bonding capability allow it to serve as an effective pharmacophore for molecular recognition at the active sites of enzymes and receptors. researchgate.netnih.gov

The design process for imidazole-based scaffolds often considers the following:

Target-Specific Interactions: The two nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor. This versatility allows for precise orientation within a binding pocket. nih.gov

Coordination Chemistry: The ability of the imidazole ring to coordinate with metal ions is a key feature, particularly in the design of enzyme inhibitors for metalloenzymes like MBLs and carbonic anhydrases. researchgate.netnih.gov

Scaffold Rigidity and Vectorial Display: The rigid, planar structure of the imidazole ring provides a stable platform from which substituents can be projected in well-defined vectors to probe different regions of a binding site.